molecular formula C15H18N2O2 B15189978 2-(p-(2,5-Dimethyl-1-pyrrolyl)phenoxy)propionamide CAS No. 92215-73-1

2-(p-(2,5-Dimethyl-1-pyrrolyl)phenoxy)propionamide

Cat. No.: B15189978
CAS No.: 92215-73-1
M. Wt: 258.32 g/mol
InChI Key: JGZJXZCXFZBJSC-UHFFFAOYSA-N
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Description

2-(p-(2,5-Dimethyl-1-pyrrolyl)phenoxy)propionamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a phenoxy group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-(2,5-Dimethyl-1-pyrrolyl)phenoxy)propionamide typically involves multiple steps. One common method starts with the preparation of 2,5-dimethyl-1H-pyrrole, which is then reacted with a phenoxy-substituted propionamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(p-(2,5-Dimethyl-1-pyrrolyl)phenoxy)propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

2-(p-(2,5-Dimethyl-1-pyrrolyl)phenoxy)propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(p-(2,5-Dimethyl-1-pyrrolyl)phenoxy)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1-phenylpyrrole
  • 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethane-1-thiol
  • 1,2-bis(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl)disulfide

Uniqueness

Its structure allows for versatile reactivity and interaction with various biological targets, making it a valuable compound in research and industry .

Properties

CAS No.

92215-73-1

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]propanamide

InChI

InChI=1S/C15H18N2O2/c1-10-4-5-11(2)17(10)13-6-8-14(9-7-13)19-12(3)15(16)18/h4-9,12H,1-3H3,(H2,16,18)

InChI Key

JGZJXZCXFZBJSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)OC(C)C(=O)N)C

Origin of Product

United States

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